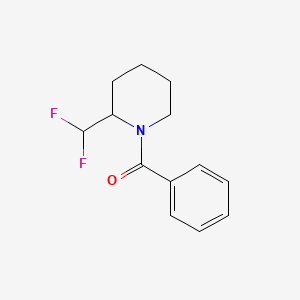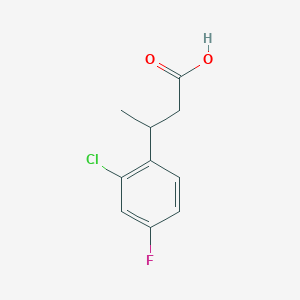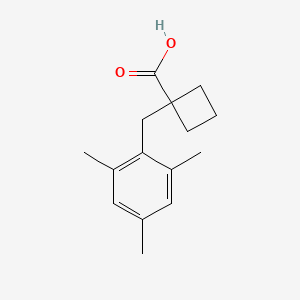
1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a 2,4,6-trimethylbenzyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid typically involves the cycloaddition reactions to form the cyclobutane ring followed by functionalization with the 2,4,6-trimethylbenzyl group. One common method is the [2+2] cycloaddition of alkenes to form the cyclobutane ring, followed by Friedel-Crafts alkylation to introduce the 2,4,6-trimethylbenzyl group . The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production. The final product is typically purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of esters or amides.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the benzyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Cyclobutane-1-carboxylic acid: Lacks the benzyl group, making it less hydrophobic.
2,4,6-Trimethylbenzyl alcohol: Lacks the cyclobutane ring, affecting its structural rigidity.
Cyclobutane-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, altering its reactivity.
Uniqueness: 1-(2,4,6-Trimethylbenzyl)cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring and the 2,4,6-trimethylbenzyl group, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C15H20O2 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-[(2,4,6-trimethylphenyl)methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C15H20O2/c1-10-7-11(2)13(12(3)8-10)9-15(14(16)17)5-4-6-15/h7-8H,4-6,9H2,1-3H3,(H,16,17) |
Clave InChI |
DNNYSQYDQXPWNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CC2(CCC2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


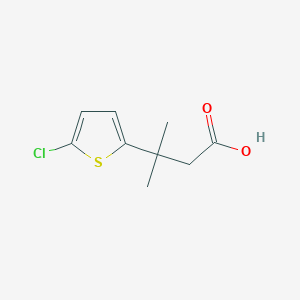
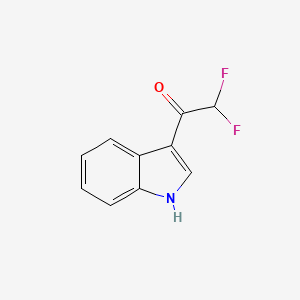
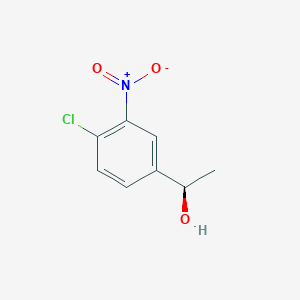
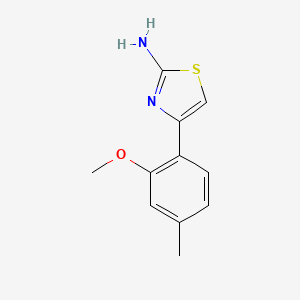
![O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine](/img/structure/B13607056.png)
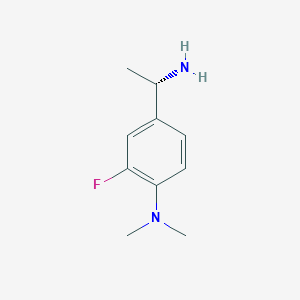
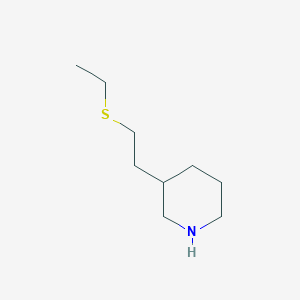
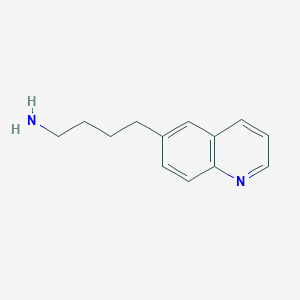
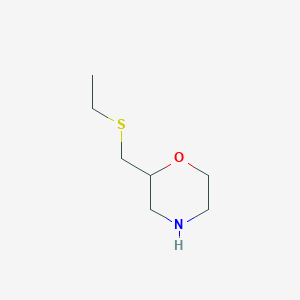
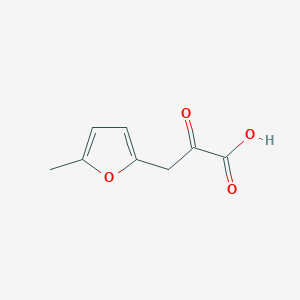
![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13607101.png)
